molecular formula C8H8BrFS B14757225 (3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane

(3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane

Cat. No.: B14757225
M. Wt: 235.12 g/mol
InChI Key: BPPQMFMJNQWTNB-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-fluoro-5-methylphenol and methylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The methylthiol group is introduced to the phenyl ring through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-fluoro-5-methoxyphenyl)(methyl)sulfane
  • (3-Bromo-4-fluoro-5-methylphenyl)(ethyl)sulfane
  • (3-Bromo-4-fluoro-5-methylphenyl)(methyl)selenane

Uniqueness

(3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane is unique due to its specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H8BrFS

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-2-fluoro-3-methyl-5-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrFS/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3

InChI Key

BPPQMFMJNQWTNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)Br)SC

Origin of Product

United States

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